molecular formula C13H9ClF2N2O2S B8487239 (5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanone

(5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanone

Cat. No.: B8487239
M. Wt: 330.74 g/mol
InChI Key: YZKIFCWIRQWINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-(methylthio)pyrimidin-4-YL)(2-(difluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C13H9ClF2N2O2S and its molecular weight is 330.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9ClF2N2O2S

Molecular Weight

330.74 g/mol

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[2-(difluoromethoxy)phenyl]methanone

InChI

InChI=1S/C13H9ClF2N2O2S/c1-21-13-17-6-8(14)10(18-13)11(19)7-4-2-3-5-9(7)20-12(15)16/h2-6,12H,1H3

InChI Key

YZKIFCWIRQWINA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)C2=CC=CC=C2OC(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 78 mg of DMSO in 0.5 ml of dichloromethane is added slowly, under argon, to a solution of 75 mg of oxalyl chloride in 2 ml of dichloromethane, cooled to −78° C. After 20 min at −78° C., a solution of 308 mg of [5-chloro-2-(methylsulfanyl)pyrimidin-4-yl][2-(difluoromethoxy)phenyl]methanol 6 in 2 ml of dichloromethane is added. After 1 h 30 at −78° C., 182 mg of triethylamine are slowly added and the mixture is left to return to ambient temperature for 30 min. The mixture is then poured into water and extracted three times with dichloromethane. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum so as to obtain 303 mg of [5-chloro-2-(methylsulfanyl)pyrimidin-4-yl][2-(difluoromethoxy)phenyl]methanone 7 in the form of a pale yellow oil.
Name
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
182 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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